molecular formula C22H23N5O2 B10983569 N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B10983569
M. Wt: 389.4 g/mol
InChI Key: XMVKDAXRSFMMGG-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound featuring a benzimidazole moiety linked to a phthalazinone structure via a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Linking the Pentyl Chain: The benzimidazole derivative is then alkylated with a pentyl halide in the presence of a base such as potassium carbonate.

    Formation of Phthalazinone Moiety: The phthalazinone structure is synthesized by cyclizing a hydrazine derivative with a phthalic anhydride.

    Coupling Reaction: Finally, the benzimidazole-pentyl intermediate is coupled with the phthalazinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phthalazinone moiety can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced phthalazinone derivatives.

    Substitution: Substituted benzimidazole or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone moiety can interact with other biological molecules, modulating their function. These interactions can lead to various biological effects, including antimicrobial or antiparasitic activity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-Methyl-1H-benzimidazol-2-yl)pentyl]-2-nitroaniline: Similar structure but with a nitro group instead of a phthalazinone moiety.

    N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide: Contains a benzimidazole ring but differs in the linking chain and the acetamide group.

    2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Features two benzimidazole rings linked by a methylene group.

Uniqueness

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combination of a benzimidazole ring and a phthalazinone moiety linked by a pentyl chain. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C22H23N5O2/c28-21(15-27-22(29)17-9-4-3-8-16(17)14-24-27)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13,15H2,(H,23,28)(H,25,26)

InChI Key

XMVKDAXRSFMMGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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